Journal Name:Journal of Molecular Catalysis A: Chemical
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Si-Tethered Bis- and Tris-Malonates for the Regioselective Preparation of Fullerene Multi-Adducts
Journal of Molecular Catalysis A: Chemical ( IF 0 ) Pub Date: 2023-03-23 , DOI: 10.1002/hlca.202300026
Bis- and tris-malonates constructed around a silicon atom have been prepared by reaction of malonate derivatives bearing an alcohol function with di-tert-butylsilyl bis(trifluoromethanesulfonate) and tert-butyl(trichloro)silane, respectively. These compounds have been used for the regioselective bis- and tris-functionalization of C60 under Bingel conditions. By changing the nature of the linker between the central Si atom and the reactive malonate groups, the malonate precursors have been optimized to produce specific bis- and tris-adducts with excellent regioselectivity. A complete understanding of the electronic and stereochemical factors governing the regioselectivity has been obtained by combining computational studies with a complete analysis of the by-products formed during the reactions of the Si-tethered tris-malonates with C60. Finally, desilylation reactions of the resulting fullerene bis- and tris-adducts have been carried out to generate the corresponding acyclic fullerene bis- and tris-adducts bearing alcohol functions.
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Preparation of 3-Bromo-1,2,4,5-tetrazine
Journal of Molecular Catalysis A: Chemical ( IF 0 ) Pub Date: 2023-01-31 , DOI: 10.1002/hlca.202200198
In this synthetic procedure, a seven-step protocol for the preparation of monosubstituted 3-bromo-1,2,4,5-tetrazine is presented. The procedure features efficient transformations and purification methods starting from commercially readily available starting materials and affords the title compound on a gram scale with 13 % overall yield in reliable purity (>97 %). Detailed experimental procedures, supported by images and additional notes, allow the preparation of a valuable advanced building block, enabling further applications in bioconjugation, protein labelling, bio-orthogonal chemistry, heterocycle syntheses, high energy materials, and drug release, among others.
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Christopher Newton
Journal of Molecular Catalysis A: Chemical ( IF 0 ) Pub Date: 2023-01-31 , DOI: 10.1002/hlca.202300007
I chose chemistry as a career because I always loved building things (born largely out of a Lego obsession as a child). The secret to being a successful scientist…I don't know about THE secret (nor what constitutes successful for that matter), but I am confident I wouldn't be where I am today without strong and effective mentorship. I only hope I can pay it forward. A key experience in my career was trying (and failing) to reproduce an old synthesis of 1,2-dinitroethylene. …
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Incipient Nucleophilic Attack on a Carbonyl Group Adjacent to a Stereogenic Centre in Peri Naphthalene Derivatives
Journal of Molecular Catalysis A: Chemical ( IF 0 ) Pub Date: 2023-03-30 , DOI: 10.1002/hlca.202300021
The crystal structures of four peri-naphthalene derivatives model the Felkin–Anh approach of a nucleophilic centre (OH or NMe2) to a carbonyl group attached to a stereogenic centre bearing a large (phenyl), medium (methyl) and a small (hydrogen) group. Thus, the conformation about the (O=)C−C* bond directs the phenyl group approximately perpendicular to the carbonyl group and away from the nucleophile, whose line of approach lies close to the hydrogen atom attached to the stereogenic centre. The nucleophile approaches the carbonyl group at 102.99(11)-112.34(9)° (for NMe2) and at 118.56(14)° (for OH). The small pyramidalization of the carbonyl carbon towards the nucleophile increases as the nucleophilic centre approaches closer.
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Investigating the Cusp Between Dendritic and Supermolecular Architectures in Self-Organizing Liquid Crystals
Journal of Molecular Catalysis A: Chemical ( IF 0 ) Pub Date: 2023-05-23 , DOI: 10.1002/hlca.202300041
Liquid Crystals are thought of as being complex fluids, underpinned by self-assembly and self-organisation within partially ordered fluids, and which sit between solid and liquid states of matter. The realm of the field stretches from low molar mass to polymeric materials, from organic to inorganic substances, and from being functional materials to biological organelles. In this article, we explore the cusp of the change over from nano- to macro-sciences through the formation of ‘supermolecular’ systems, and we debate if such materials are in fact oligomers or materials having giant molecules possessing discrete chemical constitutions? We performed this investigation by synthesising mesogenic materials based upon difluoroterphenyls, terminally substituted with a chiral motif based on (S)-2-octanol, and which could be appended onto a variety of siloxane scaffolds. We studied the structures and properties of six mesomorphic materials in which we systematically increased the number of mesogenic units attached to the scaffold.
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Metal Template Synthesis of ‘Broken’ Aromatic Preorganized Terdentate Hosts for the Recognition of Lanthanide Tris-β-Diketonate Guests
Journal of Molecular Catalysis A: Chemical ( IF 0 ) Pub Date: 2023-02-07 , DOI: 10.1002/hlca.202200190
The binding of the terdentate precursor 2,2′-(4-methyl-3,5-divinylpyridine-2,6-diyl)bis(1-allyl-5-bromo-1H-benzo[d]imidazole) (1) to the lanthanide container [Ln(hfac)3] (Ln=La, Eu, Gd, Y, Er; H-hfac=1,1,1,5,5,5-hexafluoropentane-2,4-dione) ensures the cis-cis orientation of the two adjacent α,α′-diimine units that is required for the successful intramolecular Grubb ring-closing metathesis generating the target rigid 6-methyl-9,11-dihydro-1H,3H-2λ2,10λ2-pyrido[2,3-c:6,5-c′]bis(azepine) scaffold decorated with two terminal 5-bromo-1H-benzo[d]imidazole in ligand L7. The bond valence analysis of the crystal structures of the associated nine-coordinate adducts [L7Ln(hfac)3] (Ln=La, Eu, Gd, Er, Y) reveals a satisfying match between the rigid terdentate cavity and the size of the bound lanthanide metal, with a pronounced preference for the largest lanthanum cation. Thermodynamic studies in dichloromethane confirm the formation of [L7Ln(hfac)3] adducts with unprecedented stabilities due to the removal of the energy penalty associated with trans-trans to cis-cis reorganization. The introduction of saturated methylene groups within the polyaromatic ligand backbone breaks extended aromatic delocalization and clears the visible part of the electromagnetic spectrum from emission arising from low-energy ligand-based excited states.
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Advances in Biohybridized Planar Polymer Membranes and Membrane-Like Matrices
Journal of Molecular Catalysis A: Chemical ( IF 0 ) Pub Date: 2023-02-02 , DOI: 10.1002/hlca.202200164
The past few decades have seen increasing growth in the field of biomimetic membranes and thus also a rapid expansion of their biomedical and technological applications. Versatility, stability and scalability have moved biohybrid polymer membranes into the limelight. This review focuses on planar, soft polymer membranes and polymer-based matrices and their role as a host for different types of biomolecules. Because biomimetic polymer platforms present an extensive, ever-growing field, we limit ourselves mostly to the discussion of producing planar polymer membranes on solid supports that lend themselves to functionalization by biomolecules. We present an overview of the major highlights and challenges associated with the biohybridization of such polymer platforms. In particular, we elaborate on procedures developed to maintain optimal peptide and membrane protein performance in a customized polymer membrane or membrane-like environment. Finally, we discuss a number of applications of such biohybridized polymer platforms and contemplate future developments to further exploit their potential.
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Towards Platinum(II) Complexes for in cellulo Applications: Synthesis, Characterization, Biological and Catalytic Evaluation
Journal of Molecular Catalysis A: Chemical ( IF 0 ) Pub Date: 2023-06-27 , DOI: 10.1002/hlca.202300078
With the aim of achieving bioorthogonal intracellular catalysis, a library of platinum(II) complexes was synthesized. Their non-toxicity to living cells was demonstrated and their catalytic activity was evaluated on a cyclization reaction leading to a highly fluorescent coumarin. None of the platinum complexes showed any catalytic activity for coumarin synthesis. Still, we demonstrated that the silver salt AgSbF6 commonly used to ‘activate’ metal catalysts by removing a chloride is a very efficient catalyst for the studied intramolecular cyclization reaction.
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A Covalent Binding Mode of a Pyrazole-based CD38 Inhibitor
Journal of Molecular Catalysis A: Chemical ( IF 0 ) Pub Date: 2023-07-07 , DOI: 10.1002/hlca.202300080
Brain concentrations of nicotinamide adenine dinucleotide (NAD+), an important cellular co-factor, tend to decrease with age and in neurodegeneration. As the NADase cluster of differentiation 38 (CD38) significantly contributes to NAD+ consumption, we reasoned that CD38 inhibition may be of therapeutic value for CNS disorders. The pyrazole 9 was designed based on a known CD38 inhibitor and showed good inhibitory potency. Several attempts to co-crystallise 9 with CD38 and cyclic adenosine diphosphate ribose (cADPR) culminated in a high-resolution X-ray structure, in which the pyrazolyl group in 9 formed a covalent bond with one of the ribosyl units of cADPR. This reaction proceeded under retention of configuration and resulted in a neutral ribosyl-pyrazole conjugate that is embedded within the active site of the enzyme. An analysis of this structural complex gave rise to design principles that enabled the preparation of more potent CD38 inhibitors with drug-like properties.
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Eutectic Molten Salt Synthesis of Highly Microporous Macrocyclic Porous Organic Polymers for CO2 Capture
Journal of Molecular Catalysis A: Chemical ( IF 0 ) Pub Date: 2023-06-21 , DOI: 10.1002/hlca.202300072
The development of porous materials is of great interest for the capture of CO2 from various emission sources, which is essential to mitigate its detrimental environmental impact. In this direction, porous organic polymers (POPs) have emerged as prime candidates owing to their structural tunability, physiochemical stability and high surface areas. In an effort to transfer an intrinsic property of a cyclotetrabenzoin-derived macrocycle – its high CO2 affinity – into porous networks, herein we report the synthesis of three-dimensional (3D) macrocycle-based POPs through the polycondensation of an octaketone macrocycle with phenazine-2,3,7,8-tetraamine hydrochloride. This polycondensation was performed under ionothermal conditions, using a eutectic salt mixture in the temperature range of 200 to 300 °C. The resulting polymers, named 3D-mmPOPs, showed reaction temperature-dependent surface areas and gas uptake properties. 3D-mmPOP-250 synthesized at 250 °C exhibited a surface area of 752 m2 g−1 and high microporosity originating from the macrocyclic units, thus resulting in an excellent CO2 binding enthalpy of 40.6 kJ mol−1 and CO2 uptake capacity of 3.51 mmol g−1 at 273 K, 1.1 bar.
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